

Physicochemical Properties of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-(3-Methylphenyl)-8-oxooctanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of **8-(3-Methylphenyl)-8-oxooctanoic acid**. Due to the limited availability of direct experimental data for this specific compound, this document combines calculated fundamental properties with data from closely related analogs to offer a comparative landscape.

Furthermore, it details standardized, generic experimental protocols for the determination of key physicochemical parameters, providing a framework for laboratory investigation.

Core Physicochemical Data

The fundamental physicochemical properties of **8-(3-Methylphenyl)-8-oxooctanoic acid** have been calculated and are presented below. These values serve as a baseline for experimental validation.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₃	Calculated
Molecular Weight	248.32 g/mol	Calculated[1]
IUPAC Name	8-(3-methylphenyl)-8-oxooctanoic acid	N/A

Comparative Physicochemical Data of Analogs

To provide context for the properties of **8-(3-Methylphenyl)-8-oxooctanoic acid**, the following table summarizes available data for structurally similar compounds. These analogs offer insights into the likely properties of the target compound.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form	XLogP3	Reference
8-(2-Methylphenyl)-8-oxooctanoic acid	C ₁₅ H ₂₀ O ₃	248.32	Not Specified	Not Specified	[1]
8-(4-Methylphenyl)-8-oxooctanoic acid	C ₁₅ H ₂₀ O ₃	248.32	Not Specified	Not Specified	[2]
8-(3-Methoxyphenyl)-8-oxooctanoic acid	C ₁₅ H ₂₀ O ₄	264.32	White solid	Not Specified	
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid	C ₁₅ H ₁₉ BrO ₃	327.21	Not Specified	3.9	[3]

XLogP3 is a computationally predicted octanol-water partition coefficient, indicating lipophilicity. Higher values suggest greater lipid solubility.

Experimental Protocols

As direct experimental methodologies for **8-(3-Methylphenyl)-8-oxooctanoic acid** are not publicly available, this section details standardized protocols for determining the key physicochemical properties of a solid organic acid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is increased rapidly to about 15-20°C below the expected melting point.
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-2°C).^[4]

Aqueous Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

- **Preparation:** An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, thermostated vessel.

- **Equilibration:** The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Reporting:** Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).
- **Apparatus:** A calibrated pH meter with a suitable electrode and an automated titrator or a manual burette are used. The solution is typically stirred continuously and maintained under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized ($[HA] = [A^-]$).^[5] This can be calculated using the first derivative of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

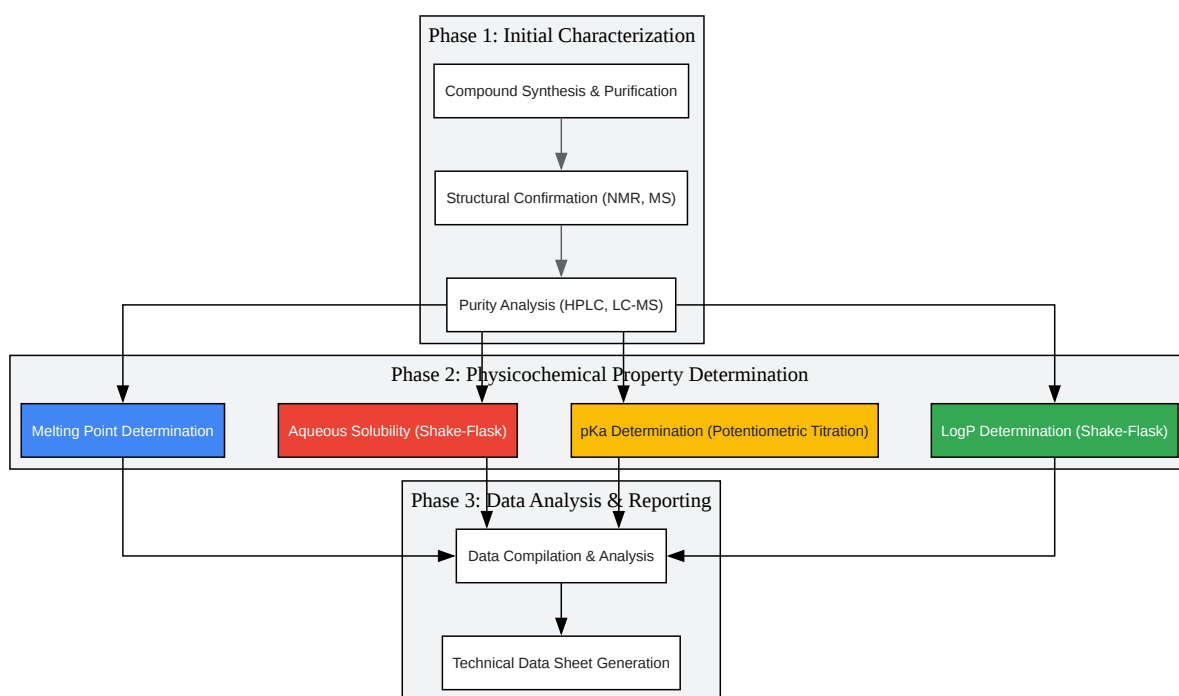
LogP is the standard measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: Shake-Flask Method

- Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing them vigorously and then allowing the phases to separate.
- Procedure:
 - A small, known amount of the compound is dissolved in the aqueous phase.
 - A known volume of the pre-saturated n-octanol is added.
 - The mixture is sealed in a vessel and agitated until partitioning equilibrium is achieved (typically for several hours).
 - The mixture is then centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in both the aqueous and the n-octanol phases is accurately measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.^{[6][7]}

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like **8-(3-Methylphenyl)-8-oxooctanoic acid**.



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Caption: Workflow for Physicochemical Characterization.

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